molecular formula C8H5ClF2N2 B1429110 2-Chloro-5,6-difluoro-1-methylbenzimidazole CAS No. 1353679-55-6

2-Chloro-5,6-difluoro-1-methylbenzimidazole

Cat. No. B1429110
CAS RN: 1353679-55-6
M. Wt: 202.59 g/mol
InChI Key: PKQKPPFWOPXIIV-UHFFFAOYSA-N
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Description

2-Chloro-5,6-difluoro-1-methylbenzimidazole is a chemical compound with the molecular formula C8H5ClF2N2 . It is used in various scientific and industrial applications .


Synthesis Analysis

The synthesis of 2-Chloro-5,6-difluorobenzimidazole involves several steps. It is prepared from 4,5-difluoro-2-nitroaniline via successive reduction, cyclization, and diazotization reactions .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H5ClF2N2 . It has a molecular weight of 202.59 g/mol.


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. For instance, it can react with 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose to give the β-nucleoside .

Scientific Research Applications

Material Science Applications

  • Ferroelectricity and Antiferroelectricity in Benzimidazoles : Benzimidazoles, including derivatives like 2-Chloro-5,6-difluoro-1-methylbenzimidazole, have been found to exhibit above-room-temperature ferroelectricity and antiferroelectricity. This property is significant in the context of developing lead- and rare-metal-free ferroelectric devices, especially given the chemical stability and ubiquity of the imidazole unit in biological systems (Horiuchi et al., 2012).

Chemistry and Synthesis

  • Benzimidazole Derivatives Synthesis : this compound has been synthesized through various chemical reactions. This includes a process involving reduction, cyclization, and diazotization reactions starting from 4,5-difluoro-2-nitroaniline (Zou, Drach, & Townsend, 1997).
  • Spectral Studies : Spectral studies of 2-Chloro-1-methylbenzimidazole and its reactions with phenols have been conducted. These studies provide insights into the chemical properties and potential applications of these compounds (Kulkarni & Patil, 1981).

Pharmacological Research

  • Antiviral Evaluation : The antiviral properties of benzimidazole derivatives, including this compound, against viruses such as human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1) have been studied. These studies have identified the potential of these compounds in the development of new antiviral agents (Zou, Ayres, Drach, & Townsend, 1996).

properties

IUPAC Name

2-chloro-5,6-difluoro-1-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2N2/c1-13-7-3-5(11)4(10)2-6(7)12-8(13)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQKPPFWOPXIIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2N=C1Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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